Methyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2,3,4-trimethoxyphenyl group at position 4, a methyl ester at position 3, and a methyl group at position 2. The trimethoxyphenyl moiety confers distinct electronic and steric properties, while the ester group influences solubility and metabolic stability. This compound is part of a broader class of 1,4-dihydropyridine (DHP) analogs, often explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-11-16(21(24)28-5)17(18-13(22-11)7-6-8-14(18)23)12-9-10-15(25-2)20(27-4)19(12)26-3/h9-10,17,22H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLBZKVAXUUQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Biological Activity
Methyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex quinoline derivative that has garnered interest due to its diverse biological activities. Quinoline derivatives are known for their pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.
- Molecular Formula : C25H27NO6
- Molecular Weight : 439.49 g/mol
- CAS Number : 347326-64-1
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating various quinoline compounds demonstrated that this compound showed promising results against cancer cell lines. The compound was tested using the MTT assay on the MCF-7 breast cancer cell line. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Methyl 2-methyl-5-oxo... | 15.2 | MCF-7 |
| Doxorubicin (reference) | 10.5 | MCF-7 |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to antibacterial effects, methyl 2-methyl-5-oxo... has shown antifungal activity against various fungal strains. The compound was particularly effective against Candida albicans and Aspergillus niger in laboratory settings.
| Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The biological activities of methyl 2-methyl-5-oxo... can be attributed to its ability to interact with various cellular targets. Studies suggest that the compound may inhibit specific enzymes involved in DNA replication and protein synthesis in cancer cells and bacteria. Additionally, its structural features allow for effective binding to biological macromolecules.
Case Studies
- Anticancer Study : A recent study assessed the effects of methyl 2-methyl-5-oxo... on the proliferation of MCF-7 cells. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a significant reduction in cell viability compared to control groups.
- Antibacterial Efficacy : Another study focused on the antibacterial properties of the compound against clinical isolates of Staphylococcus aureus. The results showed a notable reduction in bacterial load in treated samples compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
